

# L-760735 molecular weight and formula

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## Compound of Interest

Compound Name: L-760735

Cat. No.: B1662624

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## In-Depth Technical Guide: L-760735

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details

**L-760735** is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a key component in the signaling pathway of the neuropeptide Substance P. Its high affinity for the human NK1 receptor has made it a valuable tool in preclinical research, particularly in the investigation of anxiety and depression.

Property	Value	Citations
Molecular Weight	611.98 g/mol	[1][2][3][4]
Chemical Formula	C <sub>26</sub> H <sub>29</sub> ClF <sub>7</sub> N <sub>5</sub> O <sub>2</sub>	[1][2][5]
CAS Number	188923-01-5	[2][3][4]
Mechanism of Action	High-affinity, selective, and orally active Neurokinin-1 (NK1) receptor antagonist.	[2][5][6][7]
Primary In Vitro Activity	IC <sub>50</sub> of 0.19 nM for human NK1 receptors.	[2][5][6][7]

### Preclinical Research and Efficacy

**L-760735** has demonstrated significant anxiolytic and antidepressant-like effects in various preclinical models. The gerbil has been a particularly relevant species for these studies due to the high homology between the gerbil and human NK1 receptor.

## Anxiolytic Activity

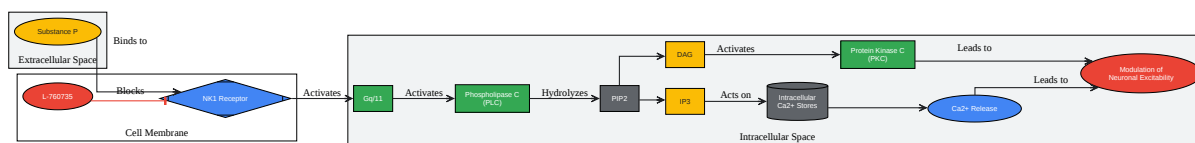
- Gerbil Social Interaction Test: In this model, a dose of 3 mg/kg of **L-760735** was shown to significantly increase the time spent in social interaction, an indicator of reduced anxiety.<sup>[2]</sup><sup>[8]</sup> This effect was not observed with its low-affinity analogue, L-781773, highlighting the specificity of the NK1 receptor interaction.<sup>[2]</sup>
- Conditioned Fear Response: **L-760735** has been shown to inhibit conditioned fear responses in gerbils.<sup>[2]</sup> For instance, it abolished foot drumming behavior elicited by aversive conditioning, a response indicative of fear.<sup>[2]</sup>

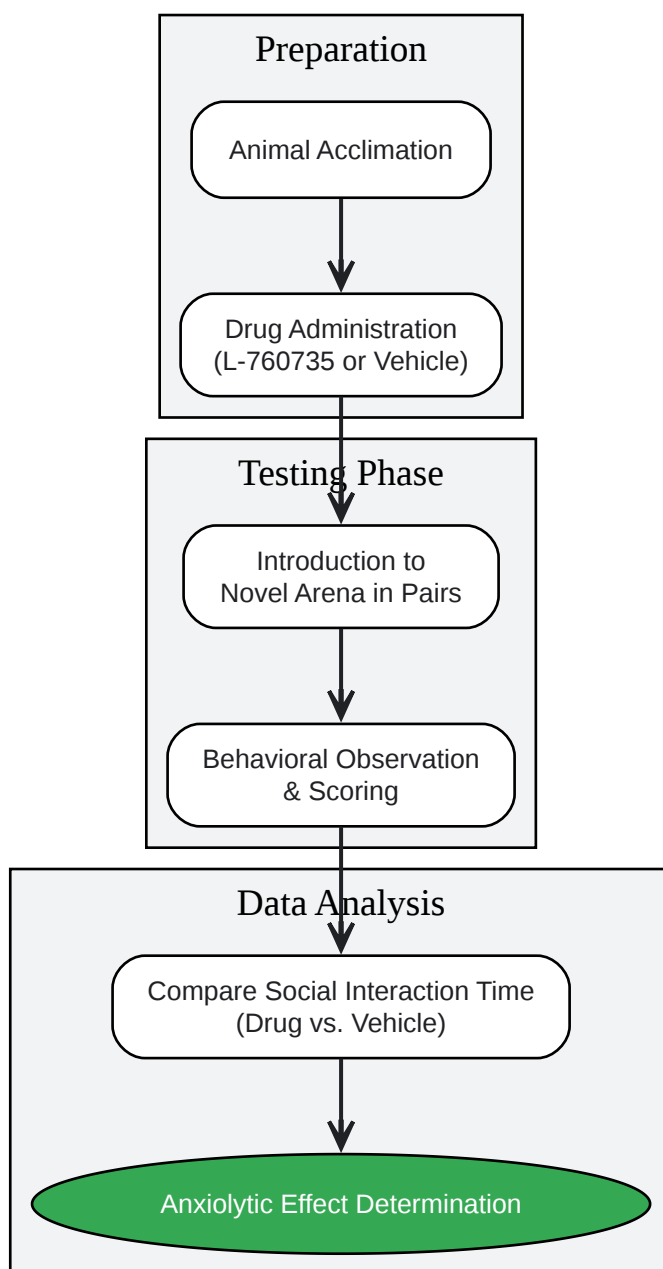
## Antidepressant-like Activity

While direct antidepressant studies with **L-760735** are less detailed in the provided results, the anxiolytic effects observed are often correlated with potential antidepressant efficacy. The blockade of the Substance P pathway is a recognized therapeutic target for mood disorders.<sup>[4]</sup><sup>[9]</sup>

## Mechanism of Action: The NK1 Receptor Signaling Pathway

**L-760735** exerts its effects by blocking the binding of Substance P to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability and neurotransmission.





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